5-Methyl-3-oxohexanal
CAS No.:
Cat. No.: VC17708304
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12O2 |
---|---|
Molecular Weight | 128.17 g/mol |
IUPAC Name | 5-methyl-3-oxohexanal |
Standard InChI | InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h4,6H,3,5H2,1-2H3 |
Standard InChI Key | CGNLPVYQLRYECL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(=O)CC=O |
Introduction
5-Methyl-3-oxohexanal is a chemical compound with the molecular formula C₇H₁₂O₂. It is classified as an aldehyde, specifically a methylated derivative of oxohexanal. This compound is of interest in various fields of chemistry due to its unique structure and potential applications.
Synthesis and Preparation
5-Methyl-3-oxohexanal can be synthesized through various organic chemistry methods, including aldol condensation reactions or by modifying existing aldehydes. The specific synthesis route depends on the availability of starting materials and the desired yield.
Applications and Research
While specific applications of 5-Methyl-3-oxohexanal are not widely documented, compounds with similar structures are often used in fragrance synthesis, pharmaceutical research, and as intermediates in organic synthesis. The compound's reactivity makes it a potential candidate for further modification to produce derivatives with enhanced properties.
Safety and Handling
Handling 5-Methyl-3-oxohexanal requires caution due to its potential irritant properties. Proper protective equipment, including gloves and goggles, should be used when handling this compound. It is also advisable to work in a well-ventilated area to avoid inhalation of vapors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume